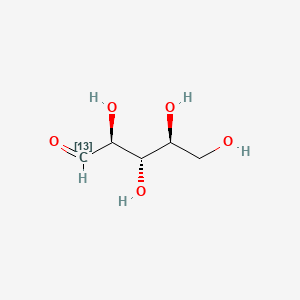
L-Ribose-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Ribose-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into L-Ribose. L-Ribose is a non-naturally occurring pentose sugar that serves as a starting material for synthesizing L-nucleoside analogues, which are important in antiviral and anticancer drug development . The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
L-Ribose-13C can be synthesized through microbial and enzymatic strategies. One common method involves the microbial oxidation of ribitol to produce L-Ribulose, which is then converted to L-Ribose . Enzymatic methods utilize sugar isomerases to convert L-Arabinose, L-Ribulose, or ribitol into L-Ribose . These methods are preferred over chemical synthesis due to their higher specificity and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound typically involves biotechnological approaches. Microbial biotransformation and enzymatic catalysis are employed to produce L-Ribose from biomass . These methods are scalable and can be optimized for higher yields and purity.
化学反应分析
Types of Reactions
L-Ribose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce L-Ribonolactone, while reduction can yield L-Ribitol .
科学研究应用
L-Ribose-13C has a wide range of scientific research applications:
作用机制
The mechanism of action of L-Ribose-13C involves its incorporation into metabolic pathways where it serves as a precursor for various biochemical compounds. In NMR studies, the carbon-13 isotope provides detailed information about molecular structures and dynamics by acting as a tracer . This allows researchers to investigate the interactions and conformations of biomolecules with high precision.
相似化合物的比较
L-Ribose-13C is unique due to its stable isotope labeling, which distinguishes it from other similar compounds like D-Ribose and L-Ribulose. While D-Ribose is naturally occurring and widely used in energy metabolism, L-Ribose is non-natural and primarily used in pharmaceutical synthesis . L-Ribulose, an isomer of L-Ribose, is another similar compound used as a precursor in the synthesis of L-Ribose .
List of Similar Compounds
- D-Ribose
- L-Ribulose
- L-Arabinose
- L-Xylulose
This compound’s stable isotope labeling makes it particularly valuable for research applications, providing insights that are not possible with its unlabeled counterparts.
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
(2S,3S,4S)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1/i1+1 |
InChI 键 |
PYMYPHUHKUWMLA-ONVQHORQSA-N |
手性 SMILES |
C([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)




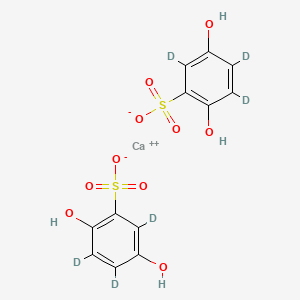
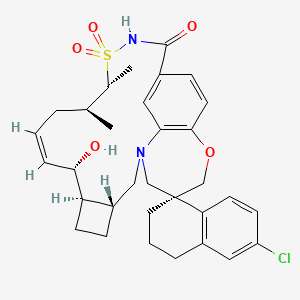
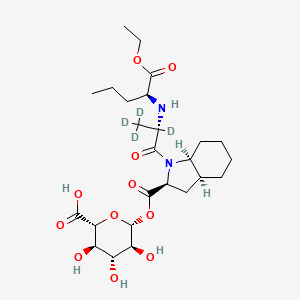
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)


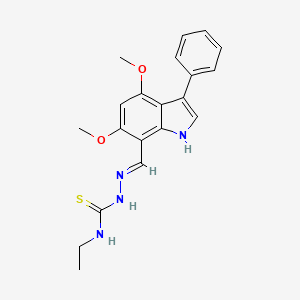
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
